molecular formula C16H18N2O3S B12799412 5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil CAS No. 136160-36-6

5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil

Cat. No.: B12799412
CAS No.: 136160-36-6
M. Wt: 318.4 g/mol
InChI Key: VHZHYYARALVRLG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a uracil core with a cyclopropyl group at position 5, an ethoxymethyl group at position 1, and a phenylthio group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Scientific Research Applications

5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme of HIV, preventing the replication of the virus . The phenylthio group plays a crucial role in binding to the enzyme’s active site, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable subject of study in medicinal chemistry .

Properties

CAS No.

136160-36-6

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

5-cyclopropyl-1-(ethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O3S/c1-2-21-10-18-15(22-12-6-4-3-5-7-12)13(11-8-9-11)14(19)17-16(18)20/h3-7,11H,2,8-10H2,1H3,(H,17,19,20)

InChI Key

VHZHYYARALVRLG-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C2CC2)SC3=CC=CC=C3

Origin of Product

United States

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